
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the resulting compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(Trifluoromethoxy)phenyl bromide+Zn→(3-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3-(Trifluoromethoxy)phenyl)zinc bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
(3-(Trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium tert-butoxide, are used to deprotonate the compound and enhance its nucleophilicity.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve a wide range of reactants.
Major Products
The major products formed from reactions involving (3-(Trifluoromethoxy)phenyl)zinc bromide include trifluoromethoxy-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (3-(Trifluoromethoxy)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethoxy group into organic molecules. This modification can enhance the lipophilicity, metabolic stability, and bioavailability of the resulting compounds, making them more suitable for pharmaceutical applications.
Biology
In biological research, the compound is used to synthesize bioactive molecules that can interact with various biological targets. The trifluoromethoxy group can improve the binding affinity and selectivity of these molecules towards their targets.
Medicine
In medicine, (3-(Trifluoromethoxy)phenyl)zinc bromide is used in the synthesis of drug candidates. The trifluoromethoxy group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, that require enhanced chemical and thermal stability.
作用機序
The mechanism of action of (3-(Trifluoromethoxy)phenyl)zinc bromide involves the transfer of the trifluoromethoxy group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group, being highly electron-withdrawing, stabilizes the transition state and enhances the reactivity of the compound.
類似化合物との比較
Similar Compounds
- (3-(Trifluoromethyl)phenyl)zinc bromide
- (4-(Trifluoromethoxy)phenyl)zinc bromide
- (2-(Trifluoromethoxy)phenyl)zinc bromide
Uniqueness
(3-(Trifluoromethoxy)phenyl)zinc bromide is unique due to the position of the trifluoromethoxy group on the phenyl ring. This specific positioning can influence the electronic and steric properties of the compound, making it more suitable for certain reactions compared to its isomers. Additionally, the trifluoromethoxy group provides a balance between electron-withdrawing effects and steric hindrance, which can be advantageous in various synthetic applications.
特性
分子式 |
C7H4BrF3OZn |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChIキー |
CKKUCHRQGMPJFX-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


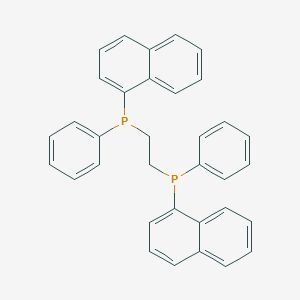

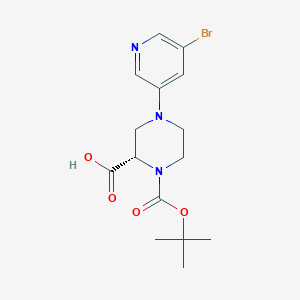
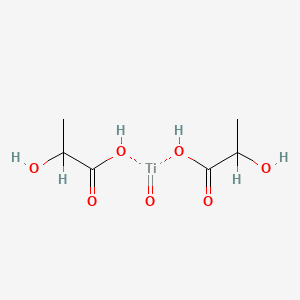
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
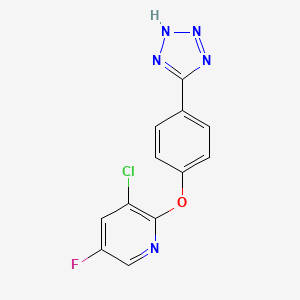
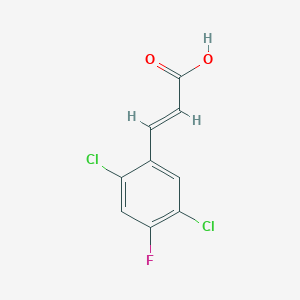
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)


